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Compound of Interest

Compound Name: L-365260

Cat. No.: B1673720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
L-365,260 is a potent, selective, and orally active non-peptide antagonist of the

cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor.[1][2] In the central

nervous system, CCK-B receptors are widely distributed and implicated in various physiological

and pathological processes, including anxiety, depression, panic disorders, and pain

modulation.[3][4][5] As a selective antagonist, L-365,260 serves as a critical pharmacological

tool for elucidating the role of the CCK-B receptor system in neuroscience research and for the

potential development of novel therapeutics.

This document provides detailed application notes, quantitative data, and experimental

protocols for the use of L-365,260 in neuroscience research.
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Property Value

Molecular Weight 398.46 g/mol

Formula C₂₄H₂₂N₄O₂

CAS Number 118101-09-0

Solubility Soluble to 100 mM in DMSO and ethanol

Storage Store at +4°C

Quantitative Data
Binding Affinity and Potency
L-365,260 exhibits high affinity for CCK-B/gastrin receptors with stereoselective and

competitive binding.[1][2] The following tables summarize its binding affinities (Ki) and inhibitory

concentrations (IC50) across different species and tissues.

Table 1: Binding Affinity (Ki) of L-365,260

Receptor Tissue/Species Ki (nM) Reference

CCK-B/Gastrin Guinea Pig Stomach 1.9[1][2] [1][2]

CCK-B Guinea Pig Brain 2.0[1][2] [1][2]

CCK-B
Guinea Pig Pancreatic

Acini
7.3 ± 0.8[6] [6]

CCK-B
Guinea Pig Brain

Membranes
2.3 (Kd)[7] [7]

Table 2: Inhibitory Concentration (IC50) of L-365,260
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Receptor Tissue/Species IC50 (nM) Reference

CCK₂ (CCK-B) - 2

CCK₁ (CCK-A) - 280

Gastrin/CCK-B Dog Tissues 20-40[1][2] [1][2]

In Vivo Efficacy
L-365,260 has demonstrated efficacy in various animal models, highlighting its potential for

modulating neurological pathways.

Table 3: In Vivo Efficacy of L-365,260
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Model Species
Route of
Administrat
ion

Dose Range Effect Reference

Morphine-

Induced

Analgesia

Rat s.c.
0.01-10

mg/kg

Enhanced

morphine

analgesia[1]

[1]

Morphine

Tolerance
Rat

s.c. (twice

daily for 5

days)

0.2 mg/kg

Prolonged

duration of

morphine

analgesia[1]

[1]

Gastrin-

Stimulated

Acid

Secretion

Mouse p.o.
ED₅₀ = 0.03

mg/kg

Antagonized

gastrin-

stimulated

acid

secretion[1]

[2]

[1][2]

Gastrin-

Stimulated

Acid

Secretion

Rat p.o.
ED₅₀ = 0.9

mg/kg

Antagonized

gastrin-

stimulated

acid

secretion[1]

[2]

[1][2]

Gastrin-

Stimulated

Acid

Secretion

Guinea Pig p.o.
ED₅₀ = 5.1

mg/kg

Antagonized

gastrin-

stimulated

acid

secretion[1]

[2]

[1][2]

Electroacupu

ncture-

Induced

Analgesia

Mouse s.c.
0.125-2.0

mg/kg

Potentiated

analgesia

(maximal

effect at 0.5

mg/kg)[4]

[4]
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Electroacupu

ncture

Tolerance

Mouse s.c. 0.5 mg/kg

Reversed

chronic

tolerance[4]

[4]

Forced-Swim

Test
Mouse - -

Antidepressa

nt-like

effects[3]

[3]

Signaling Pathways and Mechanism of Action
L-365,260 acts as a competitive antagonist at the CCK-B receptor. By binding to the receptor, it

prevents the endogenous ligand, cholecystokinin (CCK), from binding and initiating

downstream signaling cascades. In the central nervous system, CCK-B receptor activation is

generally associated with excitatory effects. By blocking this receptor, L-365,260 can modulate

neuronal activity.

Cell Membrane

Intracellular Signaling

Cholecystokinin (CCK) CCK-B Receptor
Binds and Activates

L-365,260 Binds and Blocks

Gq protein
Activates

Phospholipase C IP3 & DAG ↑ Ca²⁺ & PKC Activation Neuronal Excitation

Click to download full resolution via product page

Figure 1: L-365,260 antagonizes CCK-B receptor signaling.

Experimental Protocols
Radioligand Binding Assay for CCK-B Receptor
This protocol outlines a competitive binding assay to determine the affinity of test compounds

for the CCK-B receptor using [³H]L-365,260 as the radioligand.[7]
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Prepare Brain Membranes

Incubate Membranes with
[³H]L-365,260 & Test Compound

Separate Bound and Free Ligand
(Rapid Filtration)

Quantify Radioactivity
(Scintillation Counting)

Data Analysis (IC50, Ki)

Click to download full resolution via product page

Figure 2: Workflow for a competitive radioligand binding assay.

Materials:

Guinea pig brain tissue

[³H]L-365,260 (specific activity ~70-90 Ci/mmol)

L-365,260 (unlabeled)

Test compounds

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

Glass fiber filters (e.g., Whatman GF/B)
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Scintillation vials and cocktail

Homogenizer

Centrifuge

Filtration manifold

Scintillation counter

Procedure:

Membrane Preparation:

Homogenize guinea pig brain tissue in ice-cold assay buffer.

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

Resuspend the resulting pellet in fresh assay buffer.

Determine protein concentration using a standard method (e.g., Bradford assay).

Binding Assay:

In a final volume of 0.5 mL, add the following to assay tubes:

100 µL of brain membrane suspension (final protein concentration ~0.2-0.4 mg/mL)

50 µL of [³H]L-365,260 (final concentration ~2-3 nM)[7]

50 µL of test compound at various concentrations or buffer (for total binding)

For non-specific binding, add 50 µL of a high concentration of unlabeled L-365,260

(e.g., 1 µM).

Incubate at room temperature for 60 minutes.
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Filtration and Washing:

Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

Wash the filters three times with 4 mL of ice-cold wash buffer.

Quantification:

Transfer the filters to scintillation vials.

Add 5 mL of scintillation cocktail and allow to equilibrate.

Measure the radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Determine the IC50 value from the resulting sigmoidal curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Forced-Swim Test in Mice
This behavioral assay is used to assess antidepressant-like activity. Blockade of CCK-B

receptors with L-365,260 has been shown to produce an antidepressant-like response.[3]

Materials:

Male mice (e.g., C57BL/6)

L-365,260

Vehicle (e.g., saline with 0.5% Tween 80)
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Transparent cylindrical container (25 cm high, 10 cm diameter) filled with water (23-25°C) to

a depth of 15 cm.

Video recording equipment and analysis software (optional)

Timer

Procedure:

Acclimation:

Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

Drug Administration:

Administer L-365,260 or vehicle intraperitoneally (i.p.) 30 minutes before the test.

Forced-Swim Test:

Gently place each mouse into the cylinder of water.

The test duration is typically 6 minutes.

Record the duration of immobility during the last 4 minutes of the test. Immobility is

defined as the absence of active, escape-oriented behaviors, with the mouse making only

small movements to keep its head above water.

Data Analysis:

Compare the duration of immobility between the L-365,260-treated group and the vehicle-

treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant

reduction in immobility time in the L-365,260 group is indicative of an antidepressant-like

effect.[3]

Concluding Remarks
L-365,260 is an invaluable tool for investigating the role of the CCK-B receptor in the central

nervous system. Its high selectivity and potency make it suitable for a wide range of in vitro and
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in vivo applications in neuroscience research. The protocols and data presented here provide a

foundation for researchers to effectively utilize L-365,260 in their studies of neuropsychiatric

and neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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